5-(3-chlorophenoxy)-N-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Overview
Description
5-(3-chlorophenoxy)-N-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H12ClF4N3O2 and its molecular weight is 413.8 g/mol. The purity is usually 95%.
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Biological Activity
5-(3-Chlorophenoxy)-N-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, known by its CAS number 282523-50-6, is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The compound features a pyrazole core with various substituents that contribute to its biological properties. The presence of trifluoromethyl and chlorophenoxy groups is notable for enhancing lipophilicity and modulating receptor interactions.
Anti-inflammatory Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines.
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
Compound | IC50 (µM) | Target |
---|---|---|
Compound A | 25 | TNF-α |
Compound B | 15 | IL-6 |
This compound | TBD | TBD |
Note: TBD = To Be Determined
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For example, compounds similar to the target compound have shown cytotoxic effects on various cancer cell lines.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
In a study by Bouabdallah et al., it was reported that certain pyrazole derivatives exhibited significant cytotoxicity against Hep-2 cancer cells with an IC50 value of 17.82 mg/mL, indicating their potential as anticancer agents .
The biological activity of the compound is believed to be mediated through several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer cell proliferation.
- Modulation of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives for their anticancer properties, where one derivative demonstrated an IC50 value of 0.95 nM against NCI-H460 cells, highlighting the potency of these compounds in targeted therapy .
Properties
IUPAC Name |
5-(3-chlorophenoxy)-N-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF4N3O2/c1-26-17(28-13-4-2-3-10(19)9-13)14(15(25-26)18(21,22)23)16(27)24-12-7-5-11(20)6-8-12/h2-9H,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDFYUJYNFUXOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)F)OC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF4N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001119442 | |
Record name | 5-(3-Chlorophenoxy)-N-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001119442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
282523-50-6 | |
Record name | 5-(3-Chlorophenoxy)-N-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=282523-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Chlorophenoxy)-N-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001119442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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